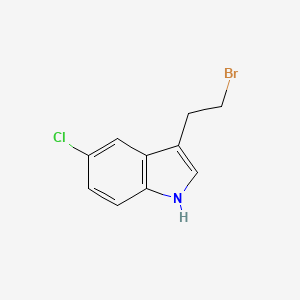

3-(2-bromoethyl)-5-chloro-1H-indole

Description

3-(2-Bromoethyl)-5-chloro-1H-indole is a halogenated indole derivative characterized by a bromoethyl substituent at the 3-position and a chlorine atom at the 5-position of the indole core. The bromoethyl group may serve as a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-(2-bromoethyl)-5-chloro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFALCVUSZLPAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-5-chloro-1H-indole typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-chloroindole.

Bromination: The 5-chloroindole is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This step introduces the bromoethyl group at the 3-position of the indole ring.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-5-chloro-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The indole ring can be oxidized to form various quinoline derivatives.

Reduction Reactions: The compound can be reduced to remove the bromoethyl group, yielding 5-chloroindole.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Substitution: Formation of 3-(substituted)-5-chloro-1H-indole derivatives.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of 5-chloroindole.

Scientific Research Applications

Antiproliferative Activity

Research indicates that indole derivatives, including those with bromine and chlorine substitutions, exhibit promising antiproliferative activities against various cancer cell lines. The presence of the bromoethyl and chloro groups in 3-(2-bromoethyl)-5-chloro-1H-indole enhances its interaction with biological targets.

- Cell Viability Assays :

- Compounds related to this compound have shown significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A-549 (lung cancer) with GI50 values ranging from 29 nM to 66 nM .

- The effectiveness of these compounds is often compared to standard treatments like erlotinib, with some derivatives outperforming it in specific assays .

Anti-inflammatory Properties

Brominated indoles have been identified as potential leads for anti-inflammatory drugs. Studies have demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor alpha (TNFα) in stimulated macrophages .

- Mechanism of Action : The anti-inflammatory activity is linked to the inhibition of nuclear factor kappa B (NFκB) translocation, which plays a crucial role in inflammatory responses. For instance, certain brominated indoles significantly reduced NFκB activity by up to 63.7% in experimental models .

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is heavily influenced by their structural components:

- Substituent Effects : The type and position of substituents on the indole ring significantly affect potency. For example, the substitution of chlorine for bromine in similar compounds resulted in improved antiproliferative activity .

| Compound | Substituent | GI50 (nM) | Activity |

|---|---|---|---|

| Vc | Cl | 56 | Moderate |

| Vd | Br | 66 | Lower |

| Va | H | 44 | High |

Case Study 1: Antiproliferative Evaluation

A study evaluating various derivatives of indole compounds found that those with a chloro substituent exhibited superior antiproliferative effects compared to their bromo counterparts. This highlights the importance of functional group selection in drug design.

Case Study 2: Anti-inflammatory Potential

Research on extracts containing brominated indoles showed significant anti-inflammatory effects in vitro, suggesting that compounds like this compound could be developed into therapeutic agents for conditions characterized by inflammation.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-5-chloro-1H-indole involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

- Reactivity of Bromoethyl Group : Unlike analogues with triazole (e.g., compound 9c ) or imidazole (e.g., compound 34 ) substituents, the bromoethyl group in the target compound is highly reactive, enabling alkylation or cross-coupling reactions. This contrasts with triazole-containing derivatives, which are typically inert and used for stability in biological systems .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Spectroscopic Trends : The bromoethyl group would exhibit distinct $^1$H NMR signals for the CH2Br moiety (δ ~3.5–4.0), similar to CH2-triazole protons in compound 9c (δ 4.51) . Chlorine and bromine substituents typically deshield adjacent protons, as seen in compound 34 (δ 7.3–7.6) .

- Mass Spectrometry : The molecular ion peak for the target compound is estimated at m/z 257.95 [M+H]+, significantly lower than triazole- or imidazole-containing derivatives due to the absence of bulky substituents .

Biological Activity

3-(2-bromoethyl)-5-chloro-1H-indole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C10H9BrClN

- Molecular Weight: 258.54 g/mol

- CAS Number: 325773-39-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The indole scaffold is known for its versatility in drug development, making this compound a subject of interest in various studies.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial efficacy . Preliminary studies have shown that compounds with similar indole structures can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by researchers investigated a series of indole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | ≤ 16 | MRSA |

| Other Indole Derivative | ≤ 0.25 | MRSA |

| Phenethyl-Indole Derivative | Non-toxic | Cryptococcus neoformans |

These results indicate that while this compound shows promising antimicrobial activity, further optimization may enhance its efficacy compared to other derivatives .

Anticancer Potential

The indole framework is also recognized for its potential in cancer therapy. Compounds derived from indoles have been noted for their ability to inhibit tumor growth in various cancer models.

Case Study: Anticancer Activity

In a xenograft model study, compounds similar to this compound demonstrated significant tumor growth inhibition. The mechanism appears to involve the modulation of cell signaling pathways associated with cancer cell proliferation.

| Compound | Tumor Growth Inhibition (%) | Model Type |

|---|---|---|

| Indole Derivative A | 70 | Head and Neck Cancer |

| Indole Derivative B | 65 | Breast Cancer |

These findings suggest that modifications to the indole structure can lead to compounds with enhanced anticancer properties .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within microbial and cancerous cells. The bromine and chlorine substituents are believed to play crucial roles in enhancing the compound's binding affinity to these targets.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation: It could modulate receptor activity related to cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-bromoethyl)-5-chloro-1H-indole?

- Methodology :

- N-Alkylation : Deprotonation of 5-chloro-1H-indole with sodium hydride (NaH) in DMSO, followed by reaction with 1,2-dibromoethane. This approach is analogous to the benzylation of 5-chloroindole described in , where NaH facilitates nucleophilic substitution .

- Functional Group Modification : Starting from 3-(2-azidoethyl)-5-chloro-1H-indole (if available), a Staudinger reaction or reduction could introduce the bromoethyl group. and highlight Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for related indole derivatives, suggesting modular synthetic strategies .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) is commonly used, as described in –4, to isolate products with yields ~40–50% .

Q. How is this compound characterized structurally?

- Key Techniques :

- NMR Spectroscopy : and NMR confirm regiochemistry and substituent integration. For example, the bromoethyl group’s protons appear as triplets (δ ~3.28 ppm, CH-Br; δ ~4.62 ppm, CH-indole) based on analogous compounds in .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., FAB-HRMS for [M+H] ions, as in and ) .

- TLC Monitoring : R values in ethyl acetate/hexane systems (e.g., R = 0.30) help track reaction progress .

Advanced Research Questions

Q. How can researchers optimize low yields in the alkylation of 5-chloro-1H-indole?

- Challenges : Steric hindrance from the indole C3 position and competing side reactions (e.g., over-alkylation).

- Solutions :

- Solvent Optimization : Polar aprotic solvents like DMF or PEG-400 enhance reactivity (–4) .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI for click chemistry) improve regioselectivity, as shown in for cross-coupling reactions .

- Temperature Control : Prolonged reaction times (12–24 hours) at 60–90°C ensure complete conversion .

Q. What analytical strategies resolve contradictions in NMR data for bromoethyl-substituted indoles?

- Case Study : Unexpected splitting or integration discrepancies in NMR spectra.

- Approach :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly for protons near the bromoethyl group (e.g., CH-Br vs. CH-indole) .

- Variable Temperature NMR : Detects dynamic processes (e.g., rotational barriers) that may obscure signals .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 5-bromo-3-(methylthio)-1H-indole in ) to validate chemical shifts .

Q. How can the bromoethyl group in this compound be leveraged for further functionalization?

- Applications :

- Nucleophilic Substitution : Replace bromide with amines, thiols, or azides for drug-conjugation (e.g., uses hydroxymethyl groups for carboxamide synthesis) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs, as demonstrated in for bromophenyl-indole synthesis .

- Methodology :

- Use Pd catalysts (e.g., Pd(OAc)) and ligands (e.g., XPhos) in toluene/EtOH at 80–100°C .

Q. What computational tools aid in predicting the reactivity of this compound?

- Software :

- Molecular Operating Environment (MOE) : Models steric/electronic effects of the bromoethyl group on indole’s aromatic π-system () .

- Density Functional Theory (DFT) : Predicts reaction pathways for substitution or coupling, as applied to indoline-diones in .

- Parameters :

- Optimize transition states for bromine displacement using B3LYP/6-31G(d) basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.